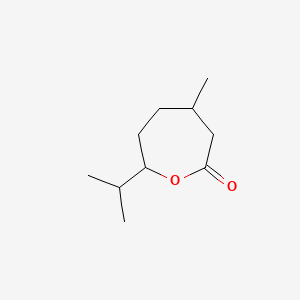

7-Isopropyl-4-methyloxepan-2-one

描述

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic nomenclature of 7-isopropyl-4-methyloxepan-2-one follows International Union of Pure and Applied Chemistry conventions, with the compound registered under Chemical Abstracts Service number 499-54-7. The fundamental structure consists of a seven-membered oxepane ring with specific substitution patterns that define its chemical identity. The molecule contains two chiral centers at positions 4 and 7 of the oxepane ring, which give rise to multiple stereoisomeric forms that exhibit distinct properties.

The primary stereoisomeric variants include the (4R,7S)-7-isopropyl-4-methyloxepan-2-one configuration, which carries the systematic name (4R,7S)-4-methyl-7-(1-methylethyl)oxepan-2-one and is also known by the common name mentholactone. This particular stereoisomer demonstrates specific three-dimensional arrangements that influence its chemical behavior and biological activity. The (4R,7S) configuration represents one of the naturally occurring forms derived from menthone through oxidative transformation processes.

Another significant stereoisomeric form is the (4R,7R)-7-isopropyl-4-methyloxepan-2-one, which possesses both stereocenters in the R configuration. This isomer exhibits the systematic name (4R,7R)-4-methyl-7-propan-2-yloxepan-2-one and demonstrates different conformational preferences compared to its (4R,7S) counterpart. The stereochemical differences between these isomers result in distinct nuclear magnetic resonance spectral patterns and varying degrees of molecular recognition in biological systems.

The (4S,7R)-7-isopropyl-4-methyloxepan-2-one represents the third major stereoisomeric variant, characterized by the systematic name (4S,7R)-4-methyl-7-propan-2-yloxepan-2-one. This configuration exhibits enantiomeric relationships with the (4R,7S) form, resulting in mirror-image molecular architectures that demonstrate identical physical properties in achiral environments but differ significantly in chiral recognition processes. The structural diversity among these stereoisomers provides valuable insights into structure-activity relationships and conformational analysis.

| Stereoisomer Configuration | Systematic Name | InChI Key | Alternative Designation |

|---|---|---|---|

| (4R,7S) | (4R,7S)-4-methyl-7-(1-methylethyl)oxepan-2-one | GGAXPLCKKANQED-BDAKNGLRSA-N | Mentholactone |

| (4R,7R) | (4R,7R)-4-methyl-7-propan-2-yloxepan-2-one | GGAXPLCKKANQED-RKDXNWHRSA-N | - |

| (4S,7R) | (4S,7R)-4-methyl-7-propan-2-yloxepan-2-one | GGAXPLCKKANQED-DTWKUNHWSA-N | - |

Crystal Structure Analysis via X-Ray Diffraction

Crystal structure determination through X-ray diffraction techniques has provided comprehensive insights into the solid-state molecular architecture of this compound derivatives. The seven-membered oxepan-2-one ring system adopts a chair conformation in the crystalline state, similar to related natural product structures containing this structural motif. This conformational preference reflects the optimal balance between steric interactions and electronic effects within the lactone ring system.

X-ray crystallographic studies have revealed that the oxepan-2-one ring maintains specific torsional angles that minimize steric clashes between substituent groups while preserving the integrity of the lactone functionality. The chair conformation allows the isopropyl group at position 7 and the methyl group at position 4 to adopt equatorial orientations, thereby reducing unfavorable 1,3-diaxial interactions that would destabilize alternative conformational arrangements. The carbonyl oxygen of the lactone group participates in intermolecular hydrogen bonding interactions in the crystal lattice, contributing to the overall stability of the solid-state structure.

The absolute configuration determination relies on anomalous scattering techniques using copper radiation sources, which provide sufficient anomalous signal for reliable stereochemical assignment. Flack parameter refinement in crystal structure analyses has confirmed the absolute configurations of various stereoisomers, establishing definitive three-dimensional molecular architectures. These crystallographic investigations have also revealed intermolecular interaction patterns, including van der Waals contacts and weak hydrogen bonding networks that stabilize the crystal packing arrangements.

Molecular geometry parameters derived from X-ray diffraction studies indicate that the C-O bond lengths within the lactone ring are consistent with typical ester functionalities, while the ring bond angles deviate slightly from ideal tetrahedral values due to the constraints imposed by the seven-membered ring system. The isopropyl and methyl substituents exhibit standard bond lengths and angles, confirming the absence of unusual strain or distortion in the crystal structure.

Conformational Dynamics in Solution Phase

Solution-phase conformational analysis of this compound reveals dynamic behavior that differs significantly from the static crystal structure arrangements. Nuclear magnetic resonance studies in various solvents have demonstrated that the seven-membered lactone ring undergoes conformational interconversion processes that exchange different chair and boat-like conformations. The energy barriers for these conformational transitions are sufficiently low to permit rapid exchange on the nuclear magnetic resonance timescale at ambient temperatures.

The conformational preferences in solution are influenced by solvent polarity and hydrogen bonding capabilities. In chloroform-d solution, the molecule predominantly adopts conformations that minimize steric interactions between the isopropyl and methyl substituents while maintaining favorable solvation of the lactone carbonyl group. The chair conformation remains the most populated species, but boat and twist-boat conformations contribute to the overall ensemble of accessible structures.

Temperature-dependent nuclear magnetic resonance experiments have provided activation parameters for conformational exchange processes, revealing that ring-flipping barriers are typically in the range of 40-60 kilojoules per mole for the oxepan-2-one system. These relatively low barriers enable rapid conformational equilibration and suggest that the molecule exhibits considerable flexibility in solution environments. The conformational dynamics directly influence the accessibility of different molecular orientations for intermolecular interactions and enzymatic recognition processes.

Molecular dynamics simulations have complemented experimental observations by providing detailed atomic-level descriptions of conformational transitions and the associated energy landscapes. These computational studies reveal that the isopropyl group at position 7 experiences restricted rotation due to steric interactions with the lactone ring, while the methyl group at position 4 exhibits more facile rotational motion. The combined experimental and computational evidence establishes a comprehensive understanding of the conformational behavior that governs the solution-phase properties of this compound.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through comprehensive analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum recorded in chloroform-d exhibits characteristic multipicity patterns that enable unambiguous assignment of all hydrogen environments within the molecule. The spectrum displays distinct resonances corresponding to the various methyl groups, methylene protons of the lactone ring, and the methine protons associated with the chiral centers.

The proton nuclear magnetic resonance spectrum of (4R,7S)-7-isopropyl-4-methyloxepan-2-one in chloroform-d reveals a complex multipicity pattern at 4.01 parts per million corresponding to the H-7 methine proton, which appears as a double doublet with coupling constants of 9.2 and 4.4 hertz. This splitting pattern reflects the vicinal coupling relationships with adjacent ring protons and provides valuable information about the preferred conformation of the seven-membered ring. The H-4 methine proton exhibits characteristic chemical shift and coupling patterns that distinguish it from other ring positions.

The methylene protons of the oxepan ring appear as complex multipicity patterns between 1.18 and 2.59 parts per million, with overlapping signals that require careful analysis for complete assignment. The isopropyl methyl groups generate a characteristic triplet pattern at 0.93 parts per million with a coupling constant of 6.2 hertz, confirming the presence of the branched alkyl substituent. The C-4 methyl group appears as a distinct signal that can be differentiated from the isopropyl methyls through integration ratios and coupling patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts that reflect the electronic environments of individual carbon atoms. The carbonyl carbon of the lactone functionality appears at 175.1 parts per million, consistent with the expected chemical shift for α,β-unsaturated lactone systems. The oxepan ring carbons exhibit chemical shifts between 33.3 and 84.8 parts per million, with the C-7 carbon showing the most downfield shift due to its attachment to oxygen.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-2 (Carbonyl) | 175.1 | Quaternary | Lactone C=O |

| C-7 (CHO) | 84.8 | Methine | Ring carbon attached to oxygen |

| C-4 (CH) | 42.6 | Methine | Ring carbon bearing methyl |

| C-3 (CH₂) | 37.5 | Methylene | Ring methylene |

| C-5/C-6 (CH₂) | 33.3 | Methylene | Ring methylene carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides characteristic fragmentation patterns that enable structural elucidation and compound identification. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the intact molecule. The fragmentation behavior follows predictable pathways that involve cleavage of the lactone ring and loss of the isopropyl and methyl substituents through α-cleavage and rearrangement processes.

The base peak in the mass spectrum typically corresponds to the loss of the isopropyl group from the molecular ion, generating a fragment at mass-to-charge ratio 127. This fragmentation pathway reflects the stability of the resulting tertiary carbocation and represents the most favorable dissociation channel under electron impact ionization conditions. Additional significant fragments appear at mass-to-charge ratios corresponding to sequential losses of methyl groups and ring opening reactions that lead to characteristic product ions.

Gas chromatography-mass spectrometry analysis has established retention time data that complement the fragmentation information for compound identification purposes. The compound exhibits a retention time of approximately 23 minutes on a DB-5 column under standard temperature programming conditions, with both cis and trans isomers showing slightly different retention characteristics. The cis-mentholactone isomer elutes at 23.05 minutes with an arithmetic retention index of 1364, while the trans-mentholactone appears at 23.35 minutes with an index of 1371.

The fragmentation patterns observed in mass spectrometry are influenced by the stereochemical configuration of the molecule, with different stereoisomers exhibiting subtle but reproducible differences in relative fragment intensities. These stereochemical effects in mass spectrometry provide additional tools for distinguishing between closely related isomeric forms and contribute to the overall analytical characterization of the compound family.

Infrared and Raman Vibrational Profiling

Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of functional groups and structural features within this compound. The infrared spectrum exhibits a strong absorption band at 1695 wavenumbers corresponding to the C=O stretching vibration of the lactone carbonyl group. This frequency is consistent with the expected position for seven-membered lactone functionalities and serves as a diagnostic feature for compound identification.

The infrared spectrum displays additional characteristic absorptions at 3050, 1640, and 1280 wavenumbers that correspond to various C-H stretching and bending modes associated with the alkyl substituents and ring methylene groups. The absorption at 3050 wavenumbers reflects the C-H stretching vibrations of the methyl and methylene groups, while the band at 1640 wavenumbers corresponds to C-H bending modes. The absorption at 1280 wavenumbers is attributed to C-O stretching vibrations within the lactone ring system.

Raman spectroscopy provides complementary vibrational information that emphasizes different aspects of the molecular structure compared to infrared absorption. The Raman spectrum exhibits strong scattering bands corresponding to C-C stretching modes of the aliphatic framework and ring breathing vibrations of the seven-membered lactone system. The polarization characteristics of these Raman bands provide additional structural information about molecular symmetry and conformational preferences.

The vibrational assignments have been supported by density functional theory calculations that predict the normal mode frequencies and intensities for comparison with experimental observations. These computational studies confirm the empirical band assignments and provide detailed descriptions of the atomic motions associated with each vibrational mode. The combined experimental and theoretical vibrational analysis establishes a comprehensive understanding of the molecular dynamics and structural features that characterize this compound.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O stretch | 1695 | Lactone carbonyl | Strong |

| C-H stretch | 3050 | Alkyl C-H bonds | Medium |

| C-H bend | 1640 | Methyl/methylene deformation | Medium |

| C-O stretch | 1280 | Lactone C-O bond | Medium |

属性

IUPAC Name |

4-methyl-7-propan-2-yloxepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAXPLCKKANQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862051 | |

| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, low-melting solid with a maple syrup or brown sugar odour | |

| Record name | 6-Hydroxy-3,7-dimethyloctanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

247.00 to 248.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Menthone lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very soluble in water and soluble in alcohol | |

| Record name | 6-Hydroxy-3,7-dimethyloctanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.973 | |

| Record name | 6-Hydroxy-3,7-dimethyloctanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

499-54-7, 68330-67-6 | |

| Record name | 3,7-Dimethyl-6-octanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-3,7-dimethyloctanoic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)-, (4R,7S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068330676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxepanone, 4-methyl-7-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-isopropyl-4-methyloxepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-3,7-DIMETHYLOCTANOIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30YQY8O31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthone lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 7-isopropyl-4-methyloxepan-2-one is highlighted through comparisons with related terpenoids and lactones. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences

Functional Groups and Reactivity: Unlike cocaine (a tropane ester), this compound is an ε-lactone, making it a substrate for lactonohydrolases (EC 3.1.1.83) rather than esterases . Compared to (+)-beta-thujone, which is a bicyclic ketone, the ε-lactone structure of this compound allows ring-opening hydrolysis to form hydroxy acids (e.g., 6-hydroxy-3,7-dimethyloctanoate) .

Biosynthetic Pathways: this compound is synthesized via Baeyer-Villiger monooxygenases from menthone in Rhodococcus erythropolis , whereas dihydrocarveol is a precursor in this pathway .

Environmental Occurrence: this compound is detected in trace amounts (0.05 ppm) in plant tissues like Sarcandra glabra , contrasting with more abundant terpenoids (e.g., gibberellins) in the same matrix.

Table 2: Enzymatic Substrate Comparison

常见问题

Q. What are the established synthetic routes for 7-isopropyl-4-methyloxepan-2-one, and what catalytic systems are most effective?

The compound is synthesized via ring-opening polymerization of menthol-derived lactone monomers. A cyclic trimeric phosphazene base is commonly employed as an organocatalyst due to its efficiency in producing high-molecular-weight polymenthides. This method minimizes side reactions and ensures stereochemical control, critical for biomedical applications . Alternative routes include enzymatic oxidation of (-)-menthone using NADPH-dependent monooxygenases, which exhibit high regioselectivity .

Q. How does the stereochemistry of this compound influence its reactivity in polymerization?

The (4R,7S) and (4S,7R) enantiomers exhibit distinct polymerization behaviors. The (4R,7S) configuration favors nucleophilic attack on the lactone carbonyl, enabling controlled chain propagation. Stereochemical mismatches (e.g., using racemic mixtures) lead to reduced crystallinity and mechanical instability in resulting polymers. X-ray crystallography (via SHELX refinement ) or chiral HPLC should confirm enantiopurity before polymerization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Structural Elucidation : Use and NMR to confirm lactone ring substitution patterns and stereochemistry .

- Thermal Properties : Differential Scanning Calorimetry (DSC) to determine melting points () and glass transition temperatures () of polymenthides.

- Molecular Weight : Size Exclusion Chromatography (SEC) with refractive index detection .

Advanced Research Questions

Q. How can contradictory data on polymerization yields be resolved when using different catalytic systems?

Discrepancies often arise from trace moisture (deactivating phosphazene catalysts) or enantiomeric impurities. Mitigation strategies:

- Experimental Design : Conduct reactions under inert atmosphere (argon/glovebox) and pre-dry monomers at 60°C under vacuum .

- Statistical Validation : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature) and perform ANOVA to identify significant factors .

- Cross-Validation : Compare SEC data with MALDI-TOF MS to detect oligomerization byproducts .

Q. What mechanistic insights explain the compound’s stability in aqueous vs. organic environments?

The ε-lactone ring’s stability is pH-dependent. Under acidic conditions, protonation of the carbonyl oxygen accelerates ring-opening hydrolysis, producing 6-hydroxy-3,7-dimethyloctanoate. In contrast, neutral/basic conditions favor lactone persistence. Kinetic studies (e.g., measurements via NMR) and computational modeling (DFT for transition-state analysis) are recommended .

Q. How do substituent modifications (e.g., isopropyl vs. methyl groups) affect the compound’s Gibbs free energy (ΔfG∘\Delta_f G^\circΔfG∘) and biodegradability?

The isopropyl group increases steric hindrance, raising to 127.23 kcal/mol, which correlates with slower enzymatic degradation. Replacements with less bulky groups (e.g., ethyl) reduce by ~15%, enhancing biodegradability. Use MetaCyc metabolic pathway databases to predict degradation products and validate via LC-MS .

Methodological Guidelines

-

Handling Data Contradictions :

-

Advanced Characterization :

- Stereochemical Purity : Employ Mosher’s ester analysis or circular dichroism (CD) for absolute configuration determination .

- Reaction Monitoring : In-situ FTIR to track lactone ring-opening kinetics in real time .

-

Computational Support :

- Molecular Dynamics (MD) : Simulate polymer chain packing to predict mechanical properties (e.g., tensile strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。